molecular formula C16H14FN5O3 B2858715 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1903634-95-6

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2858715
CAS No.: 1903634-95-6
M. Wt: 343.318
InChI Key: YDPNBIBXWPVFSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(6-Fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a structurally complex molecule featuring a fused benzo-triazin core substituted with a fluorine atom at position 6 and an oxo group at position 3. The ethyl linker bridges this heterocycle to a 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide moiety. The dihydropyridine scaffold is a hallmark of bioactive molecules, including calcium channel blockers (e.g., nifedipine) and anticonvulsants, while the benzo-triazin group may confer unique electronic or steric properties influencing target binding and metabolic stability .

Properties

IUPAC Name

N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O3/c1-21-7-2-3-11(15(21)24)14(23)18-6-8-22-16(25)12-9-10(17)4-5-13(12)19-20-22/h2-5,7,9H,6,8H2,1H3,(H,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPNBIBXWPVFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves a multi-step synthetic route. Key steps often include:

  • Synthesis of 6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-amine: : Starting from an appropriate fluorinated aromatic precursor, nitration, reduction, and cyclization reactions yield the triazine core.

  • Formation of the pyridine ring: : Using suitable reagents like 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and coupling agents, the pyridine ring is synthesized and attached to the triazine moiety.

  • Final coupling: : The intermediate products are then coupled under controlled conditions (temperature, solvents, catalysts) to form the final compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the lab-scale synthesis while ensuring process efficiency, safety, and environmental compliance. Continuous flow chemistry and automated synthesis platforms are often employed to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

  • Oxidation: : The presence of nitrogen and oxygen atoms in the structure makes it susceptible to oxidation reactions under specific conditions.

  • Reduction: : The compound can be reduced using common reducing agents like hydrogen or metal hydrides.

  • Substitution: : The triazine and pyridine rings can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions.

Common Reagents and Conditions

Common reagents for these reactions include:

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substituting reagents: : Halides, alkylating agents, acylating agents.

Major Products

The major products formed depend on the type of reaction and conditions used. For example:

  • Oxidation: : Formation of higher oxidation state compounds, such as N-oxides.

  • Reduction: : Formation of reduced derivatives with altered electronic properties.

  • Substitution: : Introduction of different functional groups, leading to structurally diverse compounds.

Scientific Research Applications

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide finds applications in various fields, including:

  • Chemistry: : As a building block for the synthesis of more complex organic molecules.

  • Biology: : Potential use as a biochemical probe due to its unique structure and reactivity.

  • Medicine: : Exploration of its pharmacological properties for drug development.

  • Industry: : Application in the synthesis of specialty chemicals and materials.

Mechanism of Action

The compound's mechanism of action is largely dependent on its molecular targets and pathways involved. Its structural features allow it to interact with specific enzymes or receptors, potentially inhibiting or modifying their activity. These interactions can lead to changes in cellular processes, making it a candidate for therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural and functional analogues can be categorized based on core heterocycles and biological activities:

Compound Class/Structure Key Substituents/Features Biological Activity Model System/Application Efficacy/Notes References
Dihydropyridine derivatives (e.g., compounds 2, 4, 5, 6) Imidazole, varied alkyl/aryl groups Anticonvulsant (PTZ, MES-induced seizures) Mice models ED50 values not reported; effective in dual seizure types
Coumarin-fused pyridines Coumarin-pyridine fusion Antidiabetic, neuroprotective, anti-inflammatory In vitro assays Broad therapeutic potential; mechanism under study
Chiral dihydropyridines (e.g., nifedipine) Nitro, methyl ester groups Ca²+ channel blocking (antihypertensive) Clinical use High selectivity for vascular smooth muscle
Target compound Benzo-triazin, fluoro, oxo, ethyl linker Hypothetical: Anticonvulsant, neuroprotective Preclinical studies (pending) Structural novelty may enhance target affinity N/A

Key Comparative Insights:

Anticonvulsant Activity: Dihydropyridine derivatives with imidazole substituents () demonstrate dual efficacy against pentylenetetrazole (PTZ)- and maximal electroshock (MES)-induced seizures in mice. The target compound’s benzo-triazin group could modulate GABAergic or ion channel pathways similarly, though its fluorine substituent may enhance metabolic stability compared to non-halogenated analogues .

Cardiovascular vs. Neurological Targeting :
While chiral dihydropyridines like nifedipine target L-type calcium channels for hypertension, the target compound’s extended heterocyclic system (benzo-triazin) may shift selectivity toward neuronal targets, as seen in neuroprotective coumarin-pyridine hybrids .

Structural Uniqueness: The ethyl linker and benzo-triazin core differentiate the compound from classical dihydropyridines. Fluorination at position 6 may reduce oxidative metabolism, extending half-life compared to non-fluorinated analogues like amlodipine .

Enantiomeric Considerations :
Chiral dihydropyridines often exhibit enantiomer-specific activities (). If the target compound has stereocenters, enantiomer separation (e.g., via chiral chromatography) could be critical for optimizing therapeutic ratios .

Research Findings and Hypotheses

  • Anticonvulsant Potential: Structural parallels to ’s dihydropyridines suggest the compound should be screened in PTZ and MES rodent models to quantify ED50 values and compare efficacy with imidazole-containing analogues.
  • Neuroprotective Activity : The coumarin-pyridine hybrids in demonstrate neuroprotection via calcium antagonism or antioxidant mechanisms. The target compound’s benzo-triazin moiety may similarly regulate oxidative stress pathways.
  • Synthetic Feasibility : Green synthesis methods using PEG 400 () could be adapted for scalable production, given the compound’s polar functional groups.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of this compound?

Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Amide coupling : Reaction of a benzo[d][1,2,3]triazinone derivative with a substituted pyridine carboxamide using coupling agents like EDCI/HOBt under anhydrous DMF at 60°C .
  • Fluorination : Introduction of the 6-fluoro group via electrophilic fluorination under controlled pH and temperature to avoid side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Key Data:

StepReagents/ConditionsYieldPurity (HPLC)
Amide CouplingEDCI, HOBt, DMF, 60°C60–70%≥98%
FluorinationSelectfluor®, pH 7.5, 40°C45–55%90% (pre-purification)

Basic: Which analytical techniques are critical for structural confirmation?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify the presence of the 6-fluoro group (δ ~160 ppm for 19^{19}F coupling) and methyl substituents on the pyridone ring (δ 2.8–3.2 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass confirmation of the molecular ion (e.g., [M+H]+^+ at m/z 413.1322) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) for resolving torsional angles in the benzo-triazinone core, critical for understanding conformational stability .

Advanced: How can researchers design experiments to investigate its biological target engagement?

Answer:

  • Enzyme Assays : Use recombinant kinases or proteases to test inhibitory activity (IC50_{50}) under physiologically relevant buffer conditions (pH 7.4, 37°C). Include positive controls (e.g., staurosporine for kinases) .
  • Cellular Models : Dose-response studies in cancer cell lines (e.g., HCT-116, MCF-7) with viability assays (MTT/WST-1) over 72 hours. Monitor apoptosis via caspase-3 activation .
  • Target Validation : CRISPR-Cas9 knockout of suspected targets (e.g., PI3K/AKT pathway) to confirm mechanism-specific effects .

Advanced: How should contradictions in reported biological activities be resolved?

Answer:

  • Meta-Analysis : Compare datasets across studies, focusing on variables like cell line genetic backgrounds, assay endpoints (IC50_{50} vs. EC50_{50}), and compound purity .
  • Dosage Optimization : Conduct pharmacokinetic studies (e.g., plasma stability, Cmax_{max}) to identify discrepancies between in vitro and in vivo efficacy .
  • Structural Analog Testing : Synthesize derivatives with modifications to the pyridone or triazinone moieties to isolate structure-activity relationships (SAR) .

Advanced: What computational strategies predict its binding modes with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., kinase targets). Validate with free-energy perturbation (FEP) calculations .
  • QSAR Modeling : Corporate electronic descriptors (HOMO/LUMO gaps) and steric parameters (logP) to predict bioactivity across analogs .
  • MD Simulations : GROMACS or AMBER for assessing stability of ligand-target complexes over 100 ns trajectories .

Advanced: How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized?

Answer:

  • Prodrug Strategies : Introduce hydrolyzable groups (e.g., acetyl) to the pyridone nitrogen to enhance solubility .
  • CYP450 Inhibition Assays : Screen for metabolic stability in human liver microsomes. Modify fluorine substitution to reduce oxidative metabolism .
  • Co-crystallization : Use PEG-based solvents to improve crystallinity for formulation .

Methodological: What are best practices for handling its low aqueous solubility in assays?

Answer:

  • Co-solvent Systems : Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in PBS with 0.1% Tween-80 to prevent aggregation .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release in cell-based assays .

Structural Analysis: What role does X-ray crystallography play in studying its conformational dynamics?

Answer:

  • Torsional Angle Analysis : SHELXL refinement reveals rotational flexibility in the ethyl linker between triazinone and pyridone moieties, impacting target binding .
  • Hydrogen Bond Networks : Identify key interactions (e.g., N-H···O=C) stabilizing the bioactive conformation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.